molecular formula C3H5NaO2 B116944 Sodium propionate-13C3 CAS No. 152571-51-2

Sodium propionate-13C3

Cat. No. B116944
M. Wt: 99.039 g/mol
InChI Key: JXKPEJDQGNYQSM-HCULJTSZSA-M
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Patent
US04401624

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:6].[C:7]([OH:11])(=[O:10])[CH2:8][CH3:9]>O>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[Na+:6].[Na+:6] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
39.53 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Name
Quantity
30.47 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:6].[C:7]([OH:11])(=[O:10])[CH2:8][CH3:9]>O>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[Na+:6].[Na+:6] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
39.53 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Name
Quantity
30.47 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:6].[C:7]([OH:11])(=[O:10])[CH2:8][CH3:9]>O>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[Na+:6].[Na+:6] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
39.53 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Name
Quantity
30.47 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:6].[C:7]([OH:11])(=[O:10])[CH2:8][CH3:9]>O>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[Na+:6].[Na+:6] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
39.53 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Name
Quantity
30.47 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401624

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:6].[C:7]([OH:11])(=[O:10])[CH2:8][CH3:9]>O>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[Na+:6].[Na+:6] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
39.53 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Name
Quantity
30.47 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.